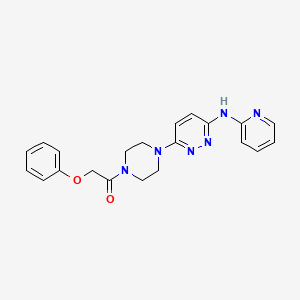
2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
Synthesis and Biological Activity
A study by Barbaro et al. (2002) detailed the synthesis of a series of compounds related to WB4101, exploring their binding profile at alpha(1)- and alpha(2)-adrenoceptors. This research highlighted the importance of structural modifications in enhancing biological activity, particularly in the context of adrenoceptor antagonism. The study's findings contribute to the understanding of structure-activity relationships and pharmacophore model validation for alpha(1)-adrenoceptor antagonists, which could be relevant for designing new therapeutic agents (Barbaro et al., 2002).
Antitumor and Antiviral Activity
Compounds structurally related to 2-Phenoxy-1-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)ethanone have been evaluated for their antitumor and antiviral activities. For instance, Attaby et al. (2006) investigated derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity. This exploration into heterocyclic compounds underscores the potential for discovering new therapeutic agents with specific antiviral capabilities (Attaby et al., 2006).
Corrosion Inhibition
The chemical frameworks similar to this compound have also been studied for their corrosion inhibition properties. Hegazy et al. (2012) evaluated the efficiency of certain Schiff bases as corrosion inhibitors for carbon steel in hydrochloric acid. This research is pertinent for industrial applications where corrosion resistance is crucial, demonstrating the versatility of pyridine and pyrazinone derivatives in scientific and technical fields (Hegazy et al., 2012).
Wound-Healing Potential
Another interesting application involves the evaluation of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives for their wound-healing activity. Vinaya et al. (2009) synthesized and assessed the in vivo wound-healing efficacy of these derivatives, uncovering significant findings regarding their potential in promoting wound repair and tissue regeneration (Vinaya et al., 2009).
properties
IUPAC Name |
2-phenoxy-1-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-21(16-29-17-6-2-1-3-7-17)27-14-12-26(13-15-27)20-10-9-19(24-25-20)23-18-8-4-5-11-22-18/h1-11H,12-16H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQNVMZDTSBWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

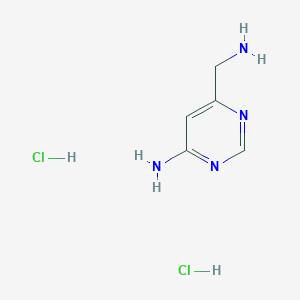
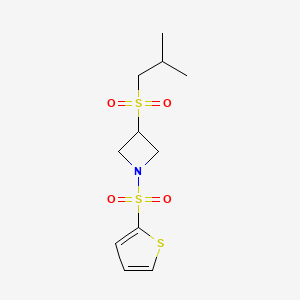
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide](/img/structure/B2675726.png)
![methyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetate](/img/structure/B2675727.png)
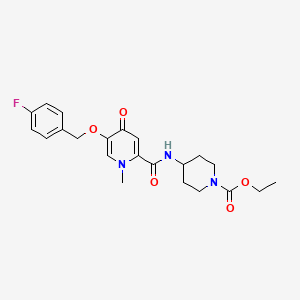
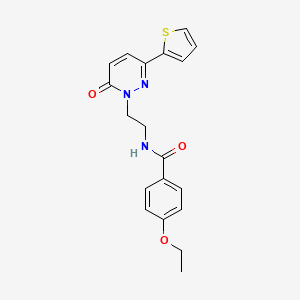
![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-phenylmethanesulfonamide](/img/structure/B2675730.png)
![[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2675732.png)



![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B2675738.png)
![1-(3-{3-[(Ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazolinyl)butan-1-one](/img/structure/B2675740.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2675743.png)